

Application Notes and Protocols for the ARC-7 Clinical Trial

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Topic: Standard Experimental Protocol for ARC-7 Application Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

The ARC-7 study is a pivotal Phase 2, multicenter, randomized, open-label clinical trial designed to evaluate the efficacy and safety of novel immunotherapy combinations in patients with first-line metastatic non-small cell lung cancer (NSCLC).[1][2] The trial specifically focuses on patients with high PD-L1 expression (Tumor Proportion Score [TPS] ≥50%) and no epidermal growth factor receptor (EGFR) or anaplastic lymphoma kinase (ALK) mutations.[1][2] This document provides a detailed overview of the experimental protocol for the ARC-7 study, offering insights for researchers and professionals in the field of oncology and drug development.

The core of the ARC-7 trial is the investigation of domvanalimab, an Fc-silent anti-TIGIT monoclonal antibody, in combination with zimberelimab, an anti-PD-1 antibody.[1][3] The study aims to determine if targeting both the TIGIT and PD-1 pathways can enhance anti-tumor activity compared to inhibiting the PD-1 pathway alone.[3] TIGIT (T-cell immunoglobulin and ITIM domain) is a protein receptor on immune cells that acts as an inhibitory checkpoint, which can be exploited by cancer cells to evade the immune system.[1]

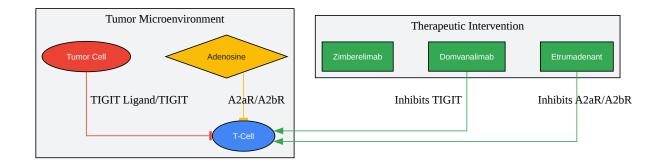
Signaling Pathway and Mechanism of Action



The ARC-7 trial investigates the synergistic effect of blocking two distinct immune checkpoint pathways: PD-1 and TIGIT.

- Zimberelimab (Anti-PD-1): Zimberelimab is a fully human monoclonal antibody that targets
 the PD-1 receptor on T-cells.[2] By blocking the interaction between PD-1 and its ligands
 (PD-L1 and PD-L2), zimberelimab prevents the inhibition of T-cell activation, thereby
 enabling the immune system to recognize and attack cancer cells.
- Domvanalimab (Anti-TIGIT): Domvanalimab is an Fc-silent monoclonal antibody designed to bind to the TIGIT receptor on immune cells.[1] This binding is expected to release the "brake" on the immune response, freeing up immune-activating pathways and enabling immune cells to attack and kill cancer cells.[1] The Fc-silent design of domvanalimab is a key feature, intended to avoid the depletion of effector T-cells that can occur with Fc-receptor binding antibodies.[3]
- Etrumadenant (Adenosine Receptor Antagonist): Etrumadenant is a selective dual
 antagonist of the A2a and A2b adenosine receptors.[1] By blocking these receptors,
 etrumadenant aims to reduce the immunosuppressive effects of extracellular adenosine in
 the tumor microenvironment.[4]

The combination of these agents is hypothesized to provide a more robust and durable antitumor immune response than single-agent PD-1 inhibition.



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Caption: ARC-7 Therapeutic Intervention Signaling Pathway.

Experimental Design and Protocols

The ARC-7 study is a randomized, open-label, 3-arm Phase 2 trial.[1] A total of 150 patients were randomized in a 1:1:1 ratio across the three treatment arms.[1]

Patient Population

The key inclusion criteria for patient enrollment are:

- Age ≥ 18 years.[2]
- Histologically confirmed, treatment-naïve, metastatic squamous or non-squamous NSCLC.
 [2]
- Documented high PD-L1 expression (TPS ≥ 50%).[2]
- No EGFR or ALK genomic tumor aberrations.[2]
- Eastern Cooperative Oncology Group (ECOG) performance status score of 0 or 1.[2]
- At least one measurable lesion per RECIST v1.1.[2]
- Adequate organ and marrow function.[2]

Key exclusion criteria include:

- Use of any live vaccines within 28 days of the first dose.
- Gastrointestinal conditions that would preclude oral medication.
- Major surgery within 28 days prior to the first dose.[2]
- Concurrent medical conditions requiring high doses of corticosteroids.[2]
- Positive test results for Hepatitis B, Hepatitis C, or HIV.[2]

Treatment Arms



The study evaluates three treatment regimens:[1][4]

Arm	Treatment Regimen	
Arm 1 (Monotherapy)	Zimberelimab (360 mg IV Q3W)	
Arm 2 (Doublet)	Domvanalimab (15 mg/kg IV Q3W) + Zimberelimab (360 mg IV Q3W)	
Arm 3 (Triplet)	Etrumadenant (150 mg orally once daily) + Domvanalimab (15 mg/kg IV Q3W) + Zimberelimab (360 mg IV Q3W)	

Patients who progress on the zimberelimab monotherapy arm have the option to cross over to the triplet therapy arm.[1]

Study Endpoints

The co-primary endpoints of the ARC-7 study are:[1][4]

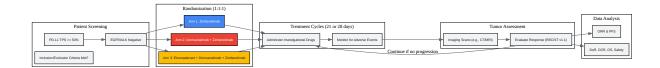
- Objective Response Rate (ORR): The proportion of patients with a partial or complete response to treatment, as assessed by RECIST v1.1.
- Progression-Free Survival (PFS): The length of time during and after treatment that a patient lives with the disease without it getting worse.

Secondary endpoints include:[1]

- Duration of Response (DoR)
- Disease Control Rate (DCR)
- Overall Survival (OS)
- Safety and tolerability

Experimental Workflow





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Caption: ARC-7 Clinical Trial Experimental Workflow.

Data Presentation and Analysis

Quantitative data from the ARC-7 trial is collected and analyzed at specified interim points. The fourth interim analysis, with a data cutoff of August 31, 2022, included 133 patients who had at least 13 weeks of potential follow-up.[1]

Efficacy Results (Fourth Interim Analysis)

Endpoint	Arm 1 (Zimberelimab)	Arm 2 (Domvanalimab + Zimberelimab)	Arm 3 (Domvanalimab + Zimberelimab + Etrumadenant)
Objective Response Rate (ORR)	27%	41%	40%
Median Progression- Free Survival (PFS)	5.4 months	12.0 months	10.9 months
6-Month PFS Rate	43%	65%	63%
Reduction in Risk of Progression or Death	-	45%	35%



Data based on interim analysis and subject to change.

Safety and Tolerability

The safety profile of the combination therapies has been reported to be consistent with known immune checkpoint inhibitors. Grade ≥3 treatment-emergent adverse events occurred in 58% of patients in the monotherapy arm, 47% in the doublet arm, and 52% in the triplet arm.[4]

Conclusion

The ARC-7 clinical trial protocol provides a robust framework for evaluating the potential of dual and triple immunotherapy combinations in a well-defined NSCLC patient population. The preliminary results suggest that the addition of an anti-TIGIT antibody to an anti-PD-1 therapy can lead to clinically meaningful improvements in objective response rates and progression-free survival.[3] These findings support the continued investigation of the TIGIT pathway as a promising target in cancer immunotherapy. The ongoing Phase 3 trials will be crucial in confirming these findings and potentially establishing a new standard of care for this patient population.[3]

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References

- 1. gilead.com [gilead.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 4. ASCO Meetings [meetings.asco.org]
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